molecular formula C19H19N3O3 B14935213 N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide

N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide

Cat. No.: B14935213
M. Wt: 337.4 g/mol
InChI Key: PYIQDFLDRKKEMI-UHFFFAOYSA-N
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Description

N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core, which is a common motif in many biologically active molecules, and a methoxyphenyl group, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where methoxybenzoyl chloride reacts with the indole core in the presence of a Lewis acid catalyst like aluminum chloride.

    Amidation Reaction: The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate product with an appropriate amine under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The indole nitrogen can participate in nucleophilic substitution reactions, where the hydrogen is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of N-substituted indole derivatives.

Scientific Research Applications

N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The methoxyphenyl group can enhance its binding affinity and selectivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide
  • N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide
  • N-(2-{[(3-methylphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide

Uniqueness

N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent by improving its pharmacokinetic properties and target specificity.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-[(3-methoxybenzoyl)amino]ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C19H19N3O3/c1-25-15-7-4-6-14(11-15)18(23)20-9-10-21-19(24)17-12-13-5-2-3-8-16(13)22-17/h2-8,11-12,22H,9-10H2,1H3,(H,20,23)(H,21,24)

InChI Key

PYIQDFLDRKKEMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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